

Physical and chemical properties of Rehmannioside D.

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Rehmannioside D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside D is an iridoid glycoside predominantly isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine.[1][2][3] This document provides a detailed overview of the physical and chemical properties of **Rehmannioside D**, alongside its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5][6] Furthermore, this guide delves into the molecular mechanisms of action, focusing on key signaling pathways that **Rehmannioside D** modulates. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and drug development endeavors.

Physicochemical Properties

Rehmannioside D is a white to off-white crystalline solid.[1] While specific experimental values for melting point and optical rotation are not readily available in public literature, its other key physicochemical properties are well-documented.



| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | (2S,3R,4S,5S,6R)-2- [(2S,3R,4S,5S,6R)-2- [[(1S,4aS,5R,7aR)-5-hydroxy- 7-(hydroxymethyl)-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 5,7a-dihydro-1H- cyclopenta[c]pyran-4a- yl]oxy]-4,5-dihydroxy-6- (hydroxymethyl)oxan-3-yl]oxy- 6-(hydroxymethyl)oxane-3,4,5- triol | [3][7] |
| Synonyms | 地黄甙D, Rhmannioside D | [4][7] |
| CAS Number | 81720-08-3 | [1][2][4] |
| Molecular Formula | C27H42O20 | [1][4][7] |
| Molecular Weight | 686.61 g/mol | [2][4] |
| Appearance | White to off-white, crystalline solid | [1][4][5] |
| Purity | ≥95% | [1][2] |
| Botanical Source | Rehmannia glutinosa | [1][2][4] |
| Chemical Family | Iridoid Glycoside | [1][2][3] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mLWater: 60 mg/mL | [1][8] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][8] |



Biological Activities and Signaling Pathways

Rehmannioside D exhibits a range of biological activities that are of significant interest for therapeutic applications. Its mechanisms of action involve the modulation of several key signaling pathways.

Antioxidant Activity

Rehmannioside D demonstrates notable antioxidant properties, which are fundamental to many of its other therapeutic effects.[4][5]

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.[6] This is often attributed to the inhibition of pro-inflammatory signaling pathways.

Neuroprotective Potential

Rehmannioside D is being investigated for its neuroprotective capabilities, with potential applications in neurodegenerative diseases.[6] Its antioxidant and anti-inflammatory actions likely contribute to this effect.

Metabolic Regulation

Research suggests a role for **Rehmannioside D** in managing metabolic disorders. It has been studied for its potential benefits in conditions such as diabetes and diminished ovarian reserve. [2][6]

Key Signaling Pathways

The therapeutic effects of **Rehmannioside D** are underpinned by its interaction with complex cellular signaling networks.

FOXO1/KLOTHO Axis: In a model of diminished ovarian reserve, Rehmannioside D was
found to upregulate the expression of Forkhead Box O1 (FOXO1), which in turn may
modulate the expression of the anti-aging protein Klotho.[2]

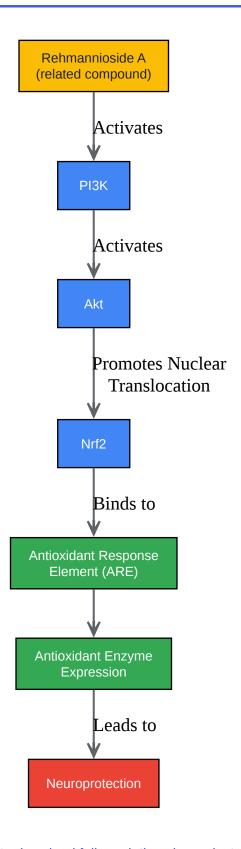




Rehmannioside D modulates the FOXO1/KLOTHO signaling pathway.

 PI3K/Akt/Nrf2 Pathway: While direct evidence for Rehmannioside D is emerging, the structurally similar Rehmannioside A has been shown to exert neuroprotective effects by activating the PI3K/Akt/Nrf2 signaling pathway.[9] This pathway is crucial for cellular survival and defense against oxidative stress.

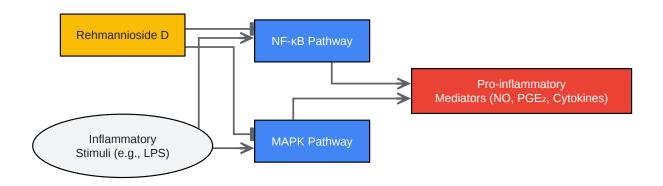




The PI3K/Akt/Nrf2 pathway, a likely target for **Rehmannioside D**.



• NF-κB and MAPK Pathways: Components of Rehmannia glutinosa have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][7]



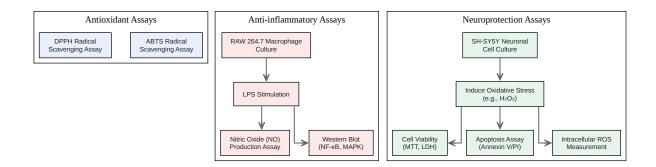
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Inhibition of NF-kB and MAPK inflammatory pathways.

Experimental Protocols

The following section details methodologies for key experiments to evaluate the biological activities of **Rehmannioside D**.

In Vitro Assays





General workflow for in vitro evaluation of **Rehmannioside D**.

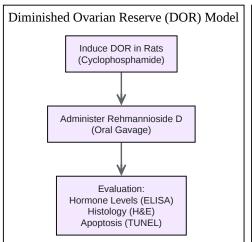
- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Protocol:
 - o In a 96-well plate, add 100 μL of various concentrations of **Rehmannioside D** (e.g., 10-200 μg/mL in methanol).
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
- Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.
- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Assay Protocol:
 - \circ Seed the cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Rehmannioside D for 1 hour.
 - \circ Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 μ g/mL and incubate for 24 hours.
 - Collect the cell supernatant.
- Measurement: Determine the NO concentration in the supernatant using the Griess reagent and measure the absorbance at 540 nm.

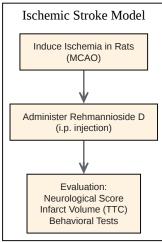


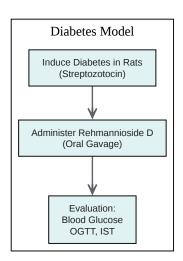
- Cytotoxicity Assessment: Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
- Cell Culture: Culture SH-SY5Y human neuroblastoma cells.
- Treatment: Pre-treat cells with various concentrations of Rehmannioside D for a specified period (e.g., 24 hours).
- Induction of Oxidative Stress: Expose cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂).
- Assessment:
 - Cell Viability: Measure using the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
 - Apoptosis: Quantify using flow cytometry with Annexin V/PI staining.
 - Intracellular ROS: Measure using fluorescent probes like DCFH-DA.
- Molecular Analysis: Determine the expression levels of key proteins in relevant signaling pathways (e.g., PI3K/Akt/Nrf2) by Western blot.

In Vivo Models









Workflow for in vivo evaluation of **Rehmannioside D**.

- Model Induction: Induce DOR in female rats by intraperitoneal injection of cyclophosphamide (90 mg/kg).
- Drug Administration: Following a 14-day induction period, administer Rehmannioside D
 daily via oral gavage for 2 weeks at various doses (e.g., 19, 38, 76 mg/kg).

• Evaluation:

- Hormone Levels: Measure serum levels of Follicle-Stimulating Hormone (FSH),
 Luteinizing Hormone (LH), and Estradiol (E2) using ELISA.
- Ovarian Histology: Collect ovaries for hematoxylin and eosin (H&E) staining to count primordial, mature, and atretic follicles.
- Apoptosis: Assess granulosa cell apoptosis using TUNEL staining.
- Protein Expression: Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax)
 and signaling pathway components (e.g., FOXO1, KLOTHO) in ovarian tissue by Western



blotting.

- Model Induction: Use the Middle Cerebral Artery Occlusion (MCAO) model in rats to induce focal cerebral ischemia.
- Drug Administration: Administer **Rehmannioside D** via intraperitoneal (i.p.) injection, with a starting dose based on related compounds (e.g., 80 mg/kg for Rehmannioside A), shortly after reperfusion and daily thereafter.
- Evaluation:
 - Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO.
 - Infarct Volume: Measure the infarct volume using TTC staining of brain sections.
 - Behavioral Tests: Evaluate cognitive function using tests such as the Morris water maze.
 - Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.

Conclusion

Rehmannioside D is a promising natural compound with a compelling profile of biological activities relevant to a variety of therapeutic areas. Its antioxidant, anti-inflammatory, and neuroprotective properties, coupled with its potential to modulate key signaling pathways such as the FOXO1/KLOTHO axis, PI3K/Akt/Nrf2, and NF-κB/MAPK pathways, make it a strong candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full therapeutic potential of **Rehmannioside D**. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

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